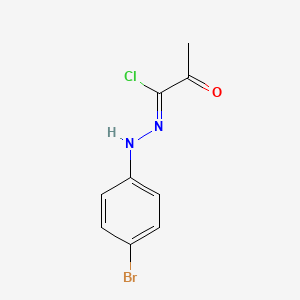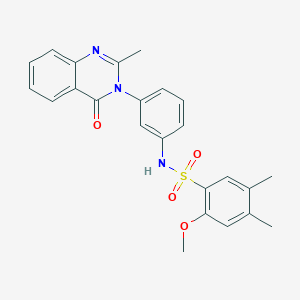![molecular formula C21H21NO2 B2923546 3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one CAS No. 338409-30-6](/img/structure/B2923546.png)
3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Aplicaciones Científicas De Investigación
Photocycloaddition and Sensing Applications
One significant application of related coordination polymers involves photocycloaddition reactions. A Zn(II) coordination polymer showcased selective luminescence sensing of iron(III) ions and selective absorption of dyes. This polymer undergoes a [2 + 2] photodimerization upon UV light exposure, transitioning from a single-crystal structure to a more complex 2D coordination polymer, which exhibits high selectivity in sensing Fe(3+) ions over mixed metal ions through fluorescence quenching. Furthermore, it can rapidly adsorb dyes from aqueous solutions, demonstrating its potential in environmental remediation and sensing applications (Hu, Shi, Chen, & Lang, 2015).
Diastereomeric Isomerization
The diastereomeric isomerization of related compounds has been explored in various organic solvents, indicating that the ZE isomers can equilibrate into a mixture of ZE/EE or ZE/EE/ZZ isomers depending on the solvent's polarity. This isomerization process, explored through 1H NMR spectroscopy and theoretical energy and dipole moment calculations, highlights the compound's versatility in adapting to different chemical environments (Keum, Roh, Ma, Kim, & Cho, 2010).
Cyclization Reactions
Iron trichloride-promoted cyclization of o-alkynylaryl isocyanates leading to 3-(chloromethylene)oxindoles, which can be stereoselectively converted to (Z)-3-(aminomethylene)oxindoles, showcases another application area. This process emphasizes the compound's utility in synthesizing oxindole derivatives, which are important in pharmaceutical and synthetic organic chemistry (Cantagrel, de Carné-Carnavalet, Meyer, & Cossy, 2009).
Molecular Structure and Bonding
Research into the molecular structures and photoinduced intramolecular hydrogen bonding of 2-pyrrolylmethylidene cycloalkanones reveals insights into the compound's structural dynamics under UV irradiation. These studies, which involve NMR, IR, UV spectroscopies, and DFT calculations, show the isomerization processes and the existence of strong intramolecular hydrogen bonds in the Z isomers of isomerized compounds. Such insights are crucial for understanding the compound's photochemical behavior and its applications in molecular sensing and photophysics (Sigalov, Shainyan, Chipanina, Oznobikhina, Strashnikova, & Sterkhova, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
(3Z)-3-(2-oxoheptylidene)-2-phenylisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-3-5-12-17(23)15-20-18-13-8-9-14-19(18)21(24)22(20)16-10-6-4-7-11-16/h4,6-11,13-15H,2-3,5,12H2,1H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVILSCGJAKXTJ-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C\1/C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

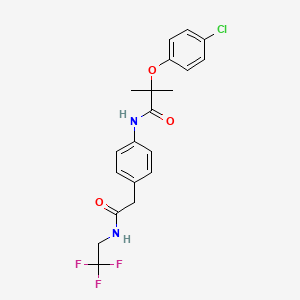
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2923465.png)
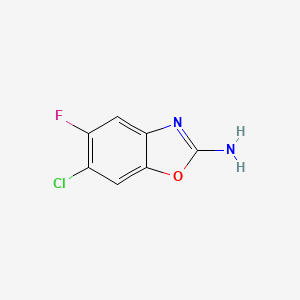
![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)
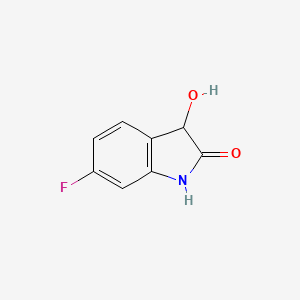
![2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923472.png)
![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)
![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)
![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)
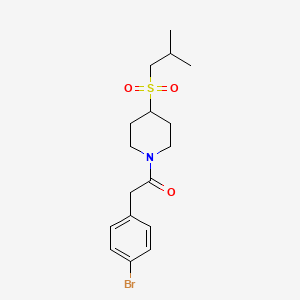
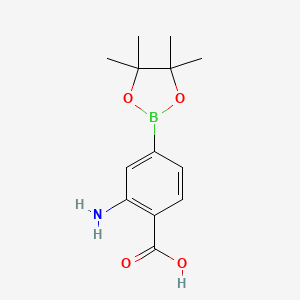
![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)
